碳酸镧水合物

描述

Lanthanum carbonate hydrate is a compound used as a starting material for the preparation of lanthanum strontium manganite, which is used in solid oxide fuel cell applications . It is also involved in the preparation of high-temperature superconductors . In medicine, it is used as a phosphate binder .

Synthesis Analysis

An unexpected lanthanum chloride carbonate hydrate was synthesized, with its crystal structure, vibrational spectra, and thermal degradation of LaCl [CO3]·3H2O being studied .Molecular Structure Analysis

The crystal structure of Lanthanum carbonate octahydrate shows a metal coordinated complex structure exists with intra- and inter-molecular hydrogen bonding. It forms a layered structure with four molecules of water within the lattice and one pair of water molecules each at above and below the lattice plane .Chemical Reactions Analysis

Lanthanum carbonate is a phosphate binder that reduces absorption of phosphate by forming insoluble lanthanum phosphate complexes that pass through the gastrointestinal (GI) tract unabsorbed . The conversion of La2O3 with HCl, subsequent neutralization and precipitation using (NH4)2CO3 in an industrial process leads to the previously unknown La2(CO3)3·5H2O .Physical And Chemical Properties Analysis

Lanthanum carbonate hydrate is a water-insoluble Lanthanum source that can easily be converted to other Lanthanum compounds, such as the oxide by heating (calcination). Carbonate compounds also give off carbon dioxide when treated with dilute acids .科学研究应用

- Lanthanum carbonate hydrate serves as a starting material for the preparation of lanthanum strontium manganite (La₀.₇Sr₀.₃MnO₃), which is widely used in solid oxide fuel cells (SOFCs). SOFCs are high-efficiency electrochemical devices that convert chemical energy directly into electricity. Lanthanum strontium manganite acts as a cathode material in SOFCs, facilitating oxygen reduction reactions and enhancing cell performance .

- In medicine, lanthanum carbonate hydrate functions as a phosphate binder. It helps manage hyperphosphatemia, a condition characterized by elevated phosphate levels in the blood. By binding to phosphate ions, it reduces their absorption in the gastrointestinal tract, aiding patients with chronic kidney disease or end-stage renal failure .

- Lanthanum compounds, including lanthanum carbonate hydrate, find applications in advanced ceramics due to their excellent mechanical and thermal properties. Additionally, they contribute to the development of green phosphors used in fluorescent lamps and displays .

Solid Oxide Fuel Cell Applications

Medicine: Phosphate Binder

Advanced Ceramics and Green Phosphors

作用机制

Target of Action

Lanthanum carbonate hydrate, also known as lanthanum(3+);tricarbonate;hydrate, primarily targets dietary phosphate . This compound is used to treat elevated phosphate levels, particularly in patients with chronic kidney disease .

Mode of Action

Lanthanum carbonate hydrate acts as a phosphate binder . It binds to dietary phosphate in the gut, forming insoluble lanthanum phosphate complexes . These complexes pass through the gastrointestinal (GI) tract unabsorbed . In vitro studies have shown that lanthanum binds phosphate in the physiologically relevant pH range of 3 to 7 .

Biochemical Pathways

By binding to dietary phosphate and preventing its absorption in the intestine, lanthanum carbonate hydrate affects the phosphate metabolism pathway . This action reduces both serum phosphate and calcium phosphate product as a consequence of the reduced dietary phosphate absorption .

Pharmacokinetics

The oral bioavailability of lanthanum is low (approximately 0.001%) . When administered as lanthanum carbonate, plasma concentrations in patients receiving long-term therapy (doses of up to 3 g/day) are reported to be around 0.5 ng/mL, irrespective of the treatment duration .

Result of Action

The primary result of lanthanum carbonate hydrate’s action is the reduction of serum phosphate levels in patients with end-stage renal disease (ESRD) . By forming insoluble lanthanum phosphate complexes that pass through the GI tract unabsorbed, it effectively reduces the absorption of phosphate .

Action Environment

The action of lanthanum carbonate hydrate can be influenced by the environment in the gut. For instance, in vitro studies have shown that lanthanum binds phosphate in the physiologically relevant pH range of 3 to 7 . Additionally, lanthanum carbonate hydrate forms carbonates in a humid CO2 containing atmosphere like air within hours . Exposure to moist air or water may also affect its action .

安全和危害

未来方向

Lanthanum carbonate is a phosphate binder used in advanced kidney disease. Its radiopaque appearance has been described in many case studies and case series. Misinterpretation of this phenomenon leads to unnecessary diagnostic tests and procedures . Stopping Lanthanum carbonate treatment or changing to an alternative phosphate binder prior to planned image studies can avoid diagnostic confusion .

属性

IUPAC Name |

lanthanum(3+);tricarbonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.2La.H2O/c3*2-1(3)4;;;/h3*(H2,2,3,4);;;1H2/q;;;2*+3;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFCUGQOTNCVYSW-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

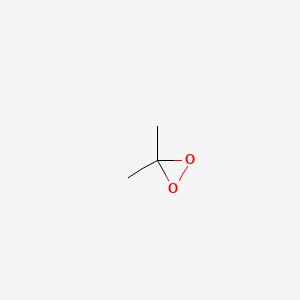

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[La+3].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2La2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70969615 | |

| Record name | Lanthanum carbonate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54451-24-0 | |

| Record name | Lanthanum Carbonate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054451240 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lanthanum carbonate--water (2/3/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70969615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。